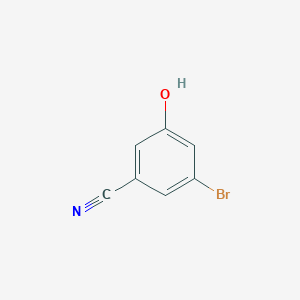![molecular formula C33H27FN2O3 B2510040 (E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one CAS No. 477710-95-5](/img/structure/B2510040.png)
(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule with multiple functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle. It also has a phenyl group and a prop-2-en-1-one group, which is a type of alpha, beta-unsaturated carbonyl. The presence of the fluoro and methoxy groups suggest that this compound might have interesting reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the pyrazole and phenyl rings, and the polar nature of the carbonyl and ether groups .Physical And Chemical Properties Analysis
Some physical and chemical properties can be predicted from the structure. For example, the presence of polar groups and aromatic rings suggests that this compound might have a relatively high boiling point and might be soluble in some organic solvents .Aplicaciones Científicas De Investigación
Reactivity and Application in Synthesis
The compound is structurally similar to certain pyrazoline derivatives, which are known for their reactivity and utility in the synthesis of heterocyclic compounds. Specifically, pyrazoline compounds like DCNP and its derivatives serve as valuable building blocks in the synthesis of diverse heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds facilitates mild reaction conditions for generating versatile dyes from a range of precursors, such as amines, α-aminocarboxylic acids, phenols, and malononitriles. Ongoing research indicates the potential for more innovative transformations involving these compounds, highlighting their significance in the synthesis of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Interaction with Cytochrome P450 Isoforms
Compounds structurally related to the query compound are essential in studying the metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes. Understanding the contribution of various CYP isoforms to total metabolism is crucial for predicting potential drug-drug interactions (DDIs) when multiple drugs are coadministered. Potent and selective chemical inhibitors used in vitro to understand the involvement of specific CYP isoforms are fundamental in this process. The selectivity of these inhibitors is vital for deciphering the specific CYP isoforms involved in drug metabolism (Khojasteh et al., 2011).
Mechanism of Action in Drug-Target Interactions
In the context of fighting plant diseases like Bayoud disease in date palms, small molecules structurally similar to the query compound are studied for their antifungal pharmacophore sites. These studies involve structure–activity relationship (SAR) interpretations for understanding the mechanism of drug-target interactions. The knowledge of how these compounds interfere biologically against pathogens like Fusarium oxysporum f. sp. albedinis is crucial for developing targeted molecules with specific pharmacophore sites, indicating a comprehensive approach to understanding and developing treatment methods against such pathogens (Kaddouri et al., 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27FN2O3/c1-24(39-29-17-18-30(31(34)22-29)27-10-6-3-7-11-27)32-20-21-36(35-32)33(37)19-14-25-12-15-28(16-13-25)38-23-26-8-4-2-5-9-26/h2-22,24H,23H2,1H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLPEKANJUNYEH-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OC4=CC(=C(C=C4)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NN(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OC4=CC(=C(C=C4)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2509958.png)
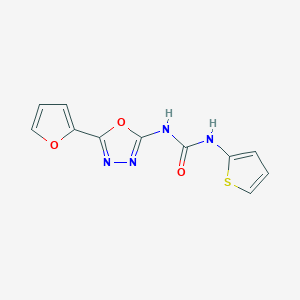
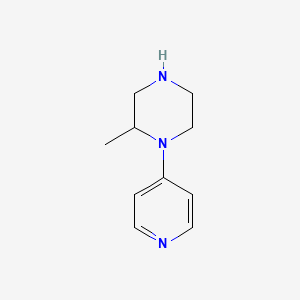
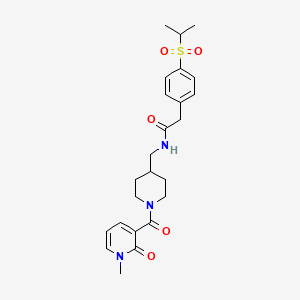
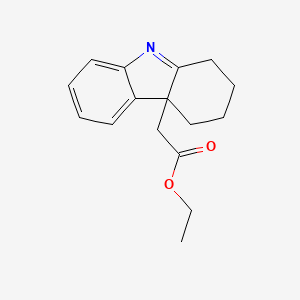
![4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B2509965.png)


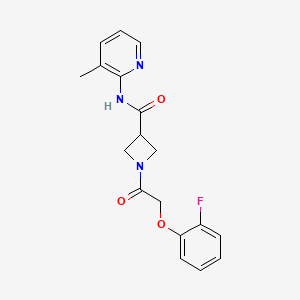
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2509973.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2509976.png)

